4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
Description
This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and an N-[(furan-2-yl)methyl]amine moiety at position 3. The dual furan moieties introduce aromaticity and hydrogen-bonding capacity, which may influence solubility and receptor affinity. Such hybrid structures are often explored in medicinal chemistry for antimicrobial, anticancer, or kinase-inhibitory applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)25-16(20-18)15-9-5-11-24-15/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDBVVAYWAMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Attachment of the furan groups: This can be done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings.
Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group.
Substitution: Various substitution reactions can occur, especially at the benzenesulfonyl group and the furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The benzenesulfonyl group in the target compound can be modified to alter electronic and steric properties:
- Methylated sulfonyl groups (e.g., 4-methylphenyl in ) reduce steric hindrance, possibly favoring interactions with hydrophobic enzyme pockets.
Variations in the Amine Side Chain
The N-[(furan-2-yl)methyl] group distinguishes the target compound from analogues with alternative substituents:
- Key Findings: Methoxyethyl or oxolan-2-ylmethyl substituents () improve solubility but may reduce aromatic stacking interactions.
Hybrid Analogues with Heterocyclic Modifications
Incorporation of pyridine or thiazole rings introduces additional pharmacophoric elements:
Biological Activity
The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule characterized by its unique combination of functional groups, which may contribute to various biological activities. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.43 g/mol. The structure includes a benzenesulfonyl group, furan rings, and an oxazole moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.43 g/mol |
| SMILES | Cc(cc1)ccc1-c1nc(S(=O)(=O)c1ccccc1)c(NCc2ccco2)o1 |
| IUPAC Name | This compound |
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, while the furan and oxazole rings may facilitate binding through hydrogen bonding and π-π interactions. This structural configuration can enhance the compound's reactivity and affinity towards specific biological macromolecules.
Anticancer Potential
Compounds featuring oxazole rings have been investigated for their anticancer properties. The unique structural features of this compound may contribute to inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory activity by modulating inflammatory pathways. The presence of sulfonamide groups in related structures has been associated with reduced inflammation in experimental models.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. Although specific results for the target compound were not available, related compounds showed minimum inhibitory concentrations (MIC) that suggest potential effectiveness in similar applications .
Anticancer Research
In a comparative analysis of oxazole derivatives for anticancer activity, several compounds were identified that inhibited cancer cell lines effectively. The structure–activity relationship indicated that modifications to the furan and oxazole components significantly influenced activity levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
